2-Bromo-4-chlorothieno[2,3-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine derivatives. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions . Another approach includes the use of 3-cyanopyridine-2-thiolate as a starting material, followed by bromination and chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives of this compound .
Scientific Research Applications
2-Bromo-4-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it has been shown to inhibit certain kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorothieno[3,2-c]pyridine
- 4-Chlorothieno[3,2-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyridine
Uniqueness
2-Bromo-4-chlorothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H3BrClNS |
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Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-4-chlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-4-5(9)1-2-10-7(4)11-6/h1-3H |
InChI Key |
SWOSNJUCGRKUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(S2)Br |
Origin of Product |
United States |
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